Periplocoside B
Periplocoside B
Periplocoside B is a natural product found in Periploca sepium with data available.
Brand Name:
Vulcanchem
CAS No.:
115743-49-2
VCID:
VC20843085
InChI:
InChI=1S/C56H88O19/c1-28-21-39(60-9)48(58)52(65-28)70-35-15-18-53(7)34(22-35)13-14-36-37(53)16-19-54(8)38(36)17-20-56(54,59)33(6)69-44-25-42-51(31(4)68-44)74-75-55(27-64-42)26-43(63-12)50(32(5)73-55)72-46-24-41(62-11)49(30(3)67-46)71-45-23-40(61-10)47(57)29(2)66-45/h13,21,28-33,35-38,40-47,49-52,57,59H,14-20,22-27H2,1-12H3
SMILES:
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)O)OC)OC)OC)CO7)O)C)C)OC
Molecular Formula:
C56H88O19
Molecular Weight:
1065.3 g/mol
Periplocoside B
CAS No.: 115743-49-2
Cat. No.: VC20843085
Molecular Formula: C56H88O19
Molecular Weight: 1065.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Periplocoside B is a natural product found in Periploca sepium with data available. |
|---|---|
| CAS No. | 115743-49-2 |
| Molecular Formula | C56H88O19 |
| Molecular Weight | 1065.3 g/mol |
| IUPAC Name | 6-[[17-hydroxy-17-[1-[5'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
| Standard InChI | InChI=1S/C56H88O19/c1-28-21-39(60-9)48(58)52(65-28)70-35-15-18-53(7)34(22-35)13-14-36-37(53)16-19-54(8)38(36)17-20-56(54,59)33(6)69-44-25-42-51(31(4)68-44)74-75-55(27-64-42)26-43(63-12)50(32(5)73-55)72-46-24-41(62-11)49(30(3)67-46)71-45-23-40(61-10)47(57)29(2)66-45/h13,21,28-33,35-38,40-47,49-52,57,59H,14-20,22-27H2,1-12H3 |
| Standard InChI Key | LPSOSXGOHMUVDT-UHFFFAOYSA-N |
| SMILES | CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)O)OC)OC)OC)CO7)O)C)C)OC |
| Canonical SMILES | CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)O)OC)OC)OC)CO7)O)C)C)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator